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Compound of Interest

Compound Name: BDP TR carboxylic acid

Cat. No.: B606007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent labeling of

biomolecules with the amine-reactive form of the bright and photostable red fluorescent dye,

BDP TR. The protocol focuses on the use of BDP TR N-hydroxysuccinimidyl (NHS) ester, a

widely used derivative for efficiently and specifically labeling primary amines on molecules such

as proteins, peptides, and amine-modified oligonucleotides.

BDP TR (BODIPY™ TR) is a borondipyrromethene dye with spectral properties comparable to

Texas Red and Alexa Fluor 594, making it an excellent choice for fluorescence microscopy,

flow cytometry, immunofluorescence assays, and fluorescence polarization assays.[1][2] Its

high fluorescence quantum yield, resistance to photobleaching, and relative insensitivity to

environmental factors like pH and solvent polarity ensure robust performance in a variety of

applications.[1][3]

The N-hydroxysuccinimidyl (NHS) ester functional group reacts with primary amines (e.g., the

N-terminus or the side chain of lysine residues) in a nucleophilic acyl substitution reaction to

form a stable amide bond.[4][5] This document outlines the necessary reagents, a detailed

step-by-step protocol for labeling, methods for purification of the conjugate, and

characterization of the degree of labeling.
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The selection of a fluorescent dye is critically dependent on its photophysical properties. BDP

TR offers excellent characteristics for red-channel fluorescence detection.

Property Value Reference

Excitation Maximum (λex) ~589 nm [1][2][3][6]

Emission Maximum (λem) ~616 nm [1][3][6]

Molar Extinction Coefficient (ε) ~60,000 - 69,000 cm⁻¹M⁻¹ [2][7][8][9]

Fluorescence Quantum Yield

(Φ)
~0.9 [6][7][9]

Fluorescence Lifetime (τ) ~5.4 ns [2]

Reactive Group
N-Hydroxysuccinimidyl (NHS)

Ester
[1]

Reactivity Primary Amines (-NH₂) [1]

Solubility (NHS Ester) DMSO, DMF [1]

Note on BDP TR Carboxylic Acid: The free carboxylic acid form of BDP TR is not directly

reactive with amines. It requires activation to a reactive ester, such as an NHS ester, to enable

conjugation to primary amines. The carboxylic acid derivative can also be used to label

alcohols via Steglich esterification.[10][11]

Experimental Protocols
This section provides a general procedure for the covalent labeling of proteins with BDP TR

NHS ester. The optimal conditions may need to be adjusted based on the specific biomolecule

being labeled.

Required Materials and Reagents:

BDP TR NHS ester

Protein or other amine-containing biomolecule
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Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; PBS)[1][12]

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][2]

Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)[2]

[13]

Purification column (e.g., gel filtration column like Sephadex G-25)[1][13]

Microcentrifuge tubes, pipettes, vortex mixer, spectrophotometer
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Reagent Preparation

Labeling Reaction

Purification

Characterization & Storage

Prepare Protein Solution
(1-10 mg/mL in amine-free buffer)

Adjust pH of Protein Solution
(to pH 8.3-8.5)

Prepare BDP TR NHS Ester Stock
(10 mg/mL in anhydrous DMSO/DMF)

Add Dye to Protein
(Molar excess, vortex gently)

Incubate
(1-2 hours at RT or overnight at 4°C, protected from light)

Quench Reaction (Optional)
(Add Tris or hydroxylamine)

Separate Labeled Protein
(e.g., Gel Filtration)

Calculate Degree of Labeling (DOL)
(Spectrophotometry)

Store Conjugate
(4°C short-term, -20°C/-80°C long-term)

Click to download full resolution via product page

Caption: Workflow for labeling proteins with BDP TR NHS ester.
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Step-by-Step Protocol:

Prepare the Biomolecule Solution: Dissolve the protein or other amine-containing

biomolecule in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) to a concentration of 1-

10 mg/mL.[1][2] Buffers containing primary amines, such as Tris, should be avoided as they

will compete with the labeling reaction.[1] If necessary, perform buffer exchange via dialysis

or gel filtration.

Prepare the BDP TR NHS Ester Stock Solution: Allow the vial of BDP TR NHS ester to

equilibrate to room temperature before opening to prevent moisture condensation.[7]

Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of

1-10 mg/mL.[1][7] This solution should be prepared fresh for each labeling reaction as NHS

esters are moisture-sensitive.[1]

Perform the Labeling Reaction:

Adjust the pH of the biomolecule solution to 8.3-8.5 using 1 M sodium bicarbonate to

optimize the reaction.[1][4]

Calculate the required volume of the BDP TR NHS ester stock solution to achieve the

desired molar excess. A 5- to 20-fold molar excess of dye to protein is a common starting

point, but the optimal ratio should be determined empirically.[2][8]

Slowly add the dye stock solution to the biomolecule solution while gently vortexing.[5][7]

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected

from light.[1][8]

Quench the Reaction (Optional): The reaction can be stopped by adding a quenching

solution, such as Tris-HCl or lysine, to a final concentration of 50-100 mM.[1] Incubate for an

additional 15-30 minutes at room temperature.[13]

Purify the Conjugate: It is crucial to remove unreacted dye from the labeled biomolecule to

avoid high background fluorescence.[1] Gel filtration chromatography (e.g., using a

Sephadex G-25 column) is a common and effective method for separating the larger labeled

protein from the smaller, unreacted dye molecules.[1][13] For peptides and oligonucleotides,

reverse-phase HPLC is often the preferred purification method.[2][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_BDP_TR_NHS_Ester_Protein_Labeling_in_Microscopy.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_BDP_TR_NHS_Ester_Labeling_of_Peptides_for_Fluorescence_Polarization.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_BDP_TR_NHS_Ester_Protein_Labeling_in_Microscopy.pdf
https://www.benchchem.com/pdf/BDP_TR_NHS_Ester_A_Technical_Guide_for_Fluorescent_Labeling_in_Cell_Biology.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_BDP_TR_NHS_Ester_Protein_Labeling_in_Microscopy.pdf
https://www.benchchem.com/pdf/BDP_TR_NHS_Ester_A_Technical_Guide_for_Fluorescent_Labeling_in_Cell_Biology.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_BDP_TR_NHS_Ester_Protein_Labeling_in_Microscopy.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_BDP_TR_NHS_Ester_Protein_Labeling_in_Microscopy.pdf
https://www.benchchem.com/pdf/Optimizing_BDP_TR_NHS_Ester_Labeling_Reactions_A_Detailed_Guide.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_BDP_TR_NHS_Ester_Labeling_of_Peptides_for_Fluorescence_Polarization.pdf
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_BDP_TR_NHS_Ester_for_Labeling_Amine_Modified_Oligonucleotides.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Mechanism_of_Action_of_BDP_TR_NHS_Ester_with_Primary_Amines.pdf
https://www.benchchem.com/pdf/BDP_TR_NHS_Ester_A_Technical_Guide_for_Fluorescent_Labeling_in_Cell_Biology.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_BDP_TR_NHS_Ester_Protein_Labeling_in_Microscopy.pdf
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_BDP_TR_NHS_Ester_for_Labeling_Amine_Modified_Oligonucleotides.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_BDP_TR_NHS_Ester_Protein_Labeling_in_Microscopy.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Purification_of_BDP_TR_NHS_Ester_Labeled_Proteins_by_Gel_Filtration.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_BDP_TR_NHS_Ester_Protein_Labeling_in_Microscopy.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_BDP_TR_NHS_Ester_Protein_Labeling_in_Microscopy.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Purification_of_BDP_TR_NHS_Ester_Labeled_Proteins_by_Gel_Filtration.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_BDP_TR_NHS_Ester_Labeling_of_Peptides_for_Fluorescence_Polarization.pdf
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_BDP_TR_NHS_Ester_for_Labeling_Amine_Modified_Oligonucleotides.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterize the Labeled Biomolecule:

The degree of labeling (DOL), which is the average number of dye molecules per

biomolecule, can be determined spectrophotometrically.[1]

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation

maximum of BDP TR (~589 nm, A_max).[1]

The protein concentration is calculated using the following formula: Protein Concentration

(M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein where ε_protein is the molar extinction

coefficient of the protein at 280 nm and CF₂₈₀ is the correction factor for the dye's

absorbance at 280 nm (CF₂₈₀ for BDP TR is approximately 0.19).[1][6]

The DOL is then calculated as: DOL = A_max / (ε_dye × Protein Concentration (M)) where

ε_dye is the molar extinction coefficient of BDP TR at its λex.[2]

Store the Conjugate: Store the purified, labeled biomolecule protected from light. For short-

term storage, 4°C is suitable. For long-term storage, add a cryoprotectant like glycerol to a

final concentration of 50% and store in aliquots at -20°C or -80°C to avoid repeated freeze-

thaw cycles.[13]

Reaction Mechanism
The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine on the

biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results

in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

BDP TR-NHS Ester

BDP TR-Protein Conjugate
(Stable Amide Bond)

+

Protein-NH₂

N-hydroxysuccinimide
+

Click to download full resolution via product page
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Caption: Chemical reaction between BDP TR NHS ester and a protein.

Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)

Low Degree of Labeling (DOL)
Inactive NHS ester due to

moisture.

Use fresh, high-quality

anhydrous DMSO or DMF.

Prepare dye stock solution

immediately before use.[1]

Suboptimal pH of the reaction

buffer.

Ensure the pH of the labeling

reaction is between 8.3 and

8.5.[1][4]

Presence of primary amines in

the protein buffer.

Dialyze the protein against an

amine-free buffer (e.g., PBS)

before labeling.[1]

High Background in

Microscopy

Incomplete removal of

unreacted dye.

Ensure thorough purification of

the labeled protein, for

example, by using a longer gel

filtration column or a different

purification method like

dialysis.[1]

Precipitation of Protein
High concentration of organic

solvent from the dye stock.

Keep the volume of the dye

stock solution to a minimum,

typically less than 10% of the

total reaction volume.[1]

Protein instability at the

labeling pH.

Perform the labeling reaction

at a lower temperature (e.g.,

4°C) for a longer duration.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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